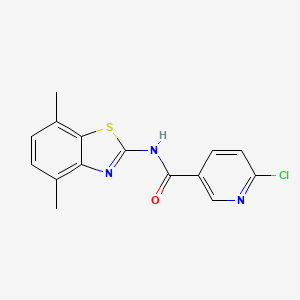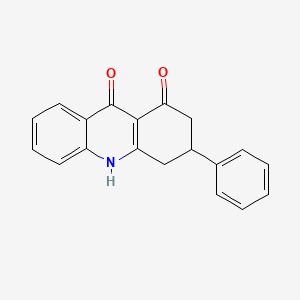![molecular formula C15H10ClN3OS B2640023 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 137343-74-9](/img/structure/B2640023.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves reactions of dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Aplicaciones Científicas De Investigación
Anticancer Research
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives have shown promising applications in cancer research. For instance, a study involving the synthesis of novel compounds containing thiadiazole and benzamide moieties demonstrated significant in vitro anticancer activity against various human cancer cell lines. This research highlights the potential of these compounds as anticancer agents, with some showing comparable or superior efficacy to standard drugs like Adriamycin (Tiwari et al., 2017).
Nematocidal Activity
The derivatives of this compound have been evaluated for their nematocidal activities. Research found that certain compounds within this category exhibited significant activity against Bursaphelenchus xylophilus, a plant-parasitic nematode. These findings suggest the potential use of these compounds in agricultural pest control (Liu et al., 2022).
Insecticidal Properties
Several studies have explored the insecticidal properties of this compound derivatives. Compounds synthesized with this moiety showed high insecticidal activity against pests like the cotton leaf worm. This indicates potential applications in developing new insecticides (Mohamed et al., 2020).
Anticonvulsant Activity
The application of this compound derivatives in anticonvulsant drugs has been studied. Some synthesized compounds within this group demonstrated potent anticonvulsant activity, suggesting their potential in treating seizure disorders (Singh et al., 2012).
Fluorescence and Photophysical Studies
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their complexes have been synthesized and analyzed for their fluorescence characteristics. These compounds exhibit large Stokes shift, solid-state fluorescence, and aggregation-induced emission effects, making them potentially useful in photophysical applications (Zhang et al., 2017).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of this compound derivatives has yielded promising results. Various synthesized compounds showed activity against Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans (Patel et al., 2015).
Direcciones Futuras
The future directions for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide and similar compounds could involve further exploration of their broad types of biological activity . This could include research into their potential as novel anticancer agents , as well as their antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties .
Propiedades
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNGJDSGMLBEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

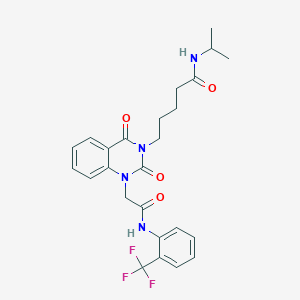

![N-(3,4-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639945.png)
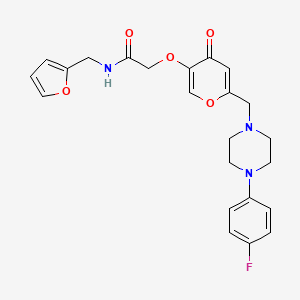
![1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639947.png)
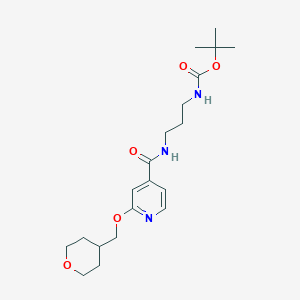
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2639951.png)
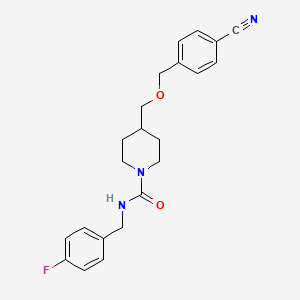
![2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride](/img/structure/B2639955.png)

![7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2639957.png)
